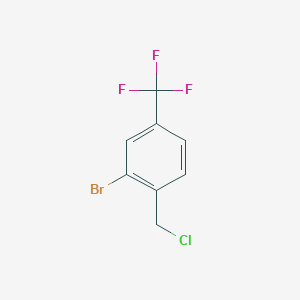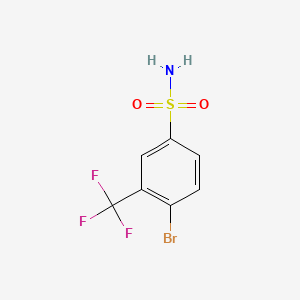
1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid with different substituents have been synthesized and evaluated for their antioxidant activity . Another study reports the synthesis of ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, which was confirmed by NMR spectroscopy and DFT calculations . Additionally, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been studied using various spectroscopic methods and theoretical calculations. For example, the structure of a 5-oxopyrrolidine-3-carboxamide derivative was determined using X-ray diffraction . Ab initio and DFT calculations were performed to determine the molecular structure and properties of a 5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester . Single crystal X-ray structural analysis was used to analyze two polymorphs of a related pyrrolidine carboxylate, revealing details about hydrogen bonding and molecular geometry .
Chemical Reactions Analysis
The papers provide insights into the reactivity of pyrrolidine derivatives. The synthesis of these compounds often involves cyclization reactions, reductive processes, and coupling reactions. For instance, the reductive cyclization of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates was used to synthesize ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates . The azo-coupling of diazotized aniline was employed in the synthesis of a phenylhydrazono derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and substituents. The antioxidant activity of these compounds was evaluated using the DPPH radical scavenging method and reducing power assay, with some derivatives showing higher activity than ascorbic acid . The antibacterial activity of pyridonecarboxylic acids and their analogs was assessed through in vitro and in vivo screenings . Theoretical calculations, such as DFT and AIM, were used to study the spectroscopic properties, NBO, and interaction analysis of a novel pyrrolidine derivative .
科学的研究の応用
1. Synthesis of Indole Derivatives
- Summary of Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
2. Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters
- Summary of Application : Ester is one of the most significant functional groups in organic chemistry and is enclosed in several valued molecules. Visible light-mediated photoreactions have been disclosed to display a safe, sustainable, and accessible alternative to traditional methods, and to lead new reactivity modes in organic procedures .
- Methods of Application : The methodology can be carried out using sunlight or artificial visible light as a solar simulator or a blue LED source .
- Results or Outcomes : The methodology was tested with less nucleophilic phenolic alcohols, 2-ethylphenol, and naphthalen-1-ol. Phenols, which are weak nucleophiles, reacted successfully delivering the 2-ethylphenyl benzoate .
将来の方向性
特性
IUPAC Name |
1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-9-5-3-4-6-11(9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEHBRAXQVGPQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388015 |
Source


|
| Record name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63675-17-2 |
Source


|
| Record name | 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

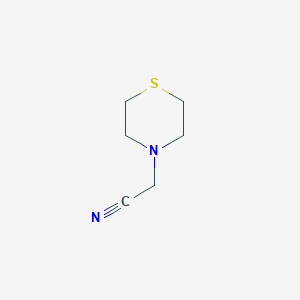
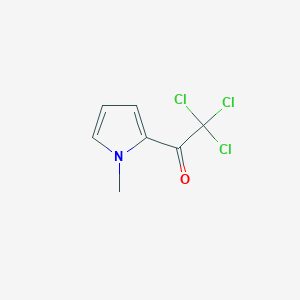
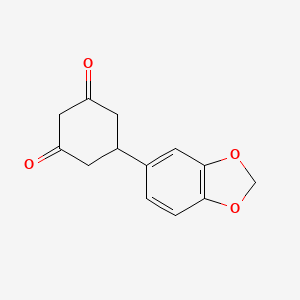
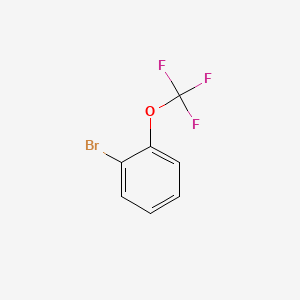
![3-[(3,4-Dimethoxyphenethyl)Amino]Propanenitrile](/img/structure/B1272822.png)
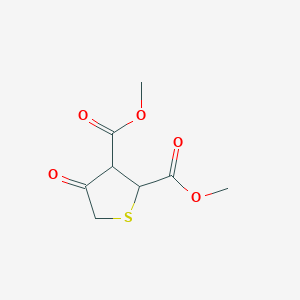
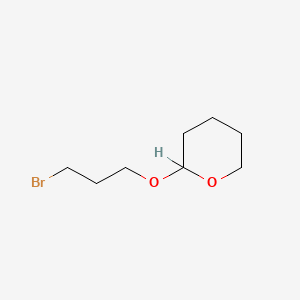
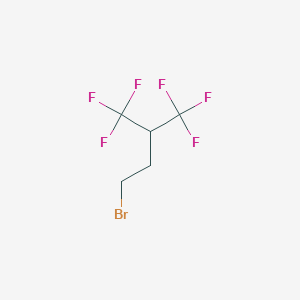
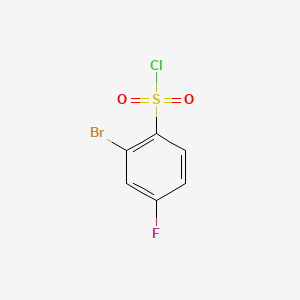
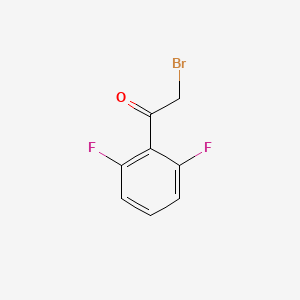
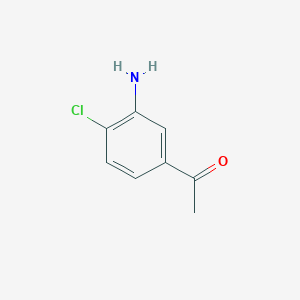
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)
